molecular formula C9H12F2O B8241491 1-(Difluoromethoxy)-2-ethynylcyclohexane

1-(Difluoromethoxy)-2-ethynylcyclohexane

Cat. No.: B8241491
M. Wt: 174.19 g/mol
InChI Key: LXSXJYDEBVIIPU-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-ethynylcyclohexane is a fluorinated cyclohexane derivative characterized by a difluoromethoxy (-OCF₂H) group at position 1 and an ethynyl (-C≡CH) group at position 2. The cyclohexane backbone provides conformational flexibility, while the substituents introduce unique electronic and steric properties. The difluoromethoxy group is electron-withdrawing, enhancing metabolic stability and lipophilicity compared to non-fluorinated ethers. The ethynyl group, with its sp-hybridized carbon, enables reactivity in click chemistry or further functionalization. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, balancing stability and reactivity .

Properties

IUPAC Name

1-(difluoromethoxy)-2-ethynylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSXJYDEBVIIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCC1OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-ethynylcyclohexane typically involves the introduction of the difluoromethoxy group and the ethynyl group onto a cyclohexane ring. One common synthetic route includes the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods . The ethynyl group can be introduced via Sonogashira coupling or other alkynylation reactions. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-ethynylcyclohexane undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Difluoromethoxy)-2-ethynylcyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-ethynylcyclohexane involves its interaction with molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to biological targets . The ethynyl group can participate in various chemical reactions, modulating the compound’s reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Difluoromethoxy)-2-ethynylcyclohexane with structurally related fluorinated cyclohexane and ether derivatives:

Compound Name Molecular Formula Key Substituents Applications/Properties
This compound C₉H₁₁F₂O 1-OCF₂H, 2-C≡CH High reactivity (alkyne), lipophilicity, potential drug intermediate
1,1-Difluoro-cyclohexane C₆H₁₀F₂ 1,1-F₂ Conformational studies (NMR), solvent properties
2-(Difluoromethoxy)-1,1,1-trifluoroethane C₃H₃F₅O OCF₂H, CF₃ Refrigerant, low boiling point
1-[2-(Difluoromethoxy)phenyl]ethanone C₉H₈F₂O₂ OCF₂H (aromatic), ketone Pharmaceutical intermediate (electron-withdrawing effects)
2-(Dimethylaminomethyl)-1-cyclohexanone C₁₀H₁₈ClNO Ketone, dimethylaminomethyl Chiral building block, solubility in polar solvents

Key Differences and Implications

Backbone Flexibility vs. Rigidity The cyclohexane ring in the target compound allows for chair conformations, which influence steric interactions and solubility. In contrast, 1-[2-(difluoromethoxy)phenyl]ethanone (aromatic backbone) exhibits planar rigidity, favoring π-π stacking in drug-receptor interactions .

Substituent Effects The ethynyl group distinguishes the target compound from saturated analogs (e.g., 1,1-Difluoro-cyclohexane). This group enables Huisgen cycloaddition, a feature absent in non-alkynyl derivatives . Difluoromethoxy vs. trifluoroethoxy: The reduced fluorine content in difluoromethoxy lowers electronegativity compared to 2-(Difluoromethoxy)-1,1,1-trifluoroethane, altering boiling points and metabolic stability .

Synthetic Accessibility The ethynyl group may require specialized coupling reactions (e.g., Sonogashira), whereas fluorinated ethers like those in are synthesized via nucleophilic substitution .

Biological Relevance Fluorinated cyclohexanes (e.g., ’s dimethylaminomethyl derivative) often serve as bioactive scaffolds.

Research Findings

  • Conformational Studies : NMR data from 1,1-Difluoro-cyclohexane () reveals axial-equatorial fluorine preferences, suggesting that the difluoromethoxy group in the target compound may adopt similar conformational dynamics, affecting its interaction with biological targets .
  • Reactivity : The ethynyl group’s reactivity contrasts with the inertness of 1,1-Difluoro-cyclohexane, enabling applications in polymer chemistry or bioconjugation .
  • Stability : Fluorinated ethers () exhibit hydrolytic stability, a trait shared by the target compound, making it suitable for in vivo applications .

Biological Activity

1-(Difluoromethoxy)-2-ethynylcyclohexane is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C10H10F2O
  • IUPAC Name : this compound

The compound features a cyclohexane ring substituted with an ethynyl group and a difluoromethoxy group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and allowing for better interaction with cellular receptors and enzymes.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against certain bacterial strains, possibly through disruption of bacterial cell membranes.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionModulates enzyme activity

Case Studies

  • Anticancer Study :
    A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for development as an anticancer agent.
  • Antimicrobial Research :
    Another investigation focused on the antimicrobial properties of the compound, revealing effective inhibition against Staphylococcus aureus. This study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

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